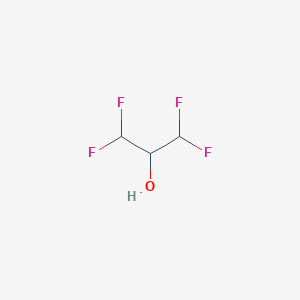

1,1,3,3-Tetrafluoropropan-2-ol

Description

Propriétés

IUPAC Name |

1,1,3,3-tetrafluoropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F4O/c4-2(5)1(8)3(6)7/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFPFGFXONBHIFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)F)(C(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00573406 | |

| Record name | 1,1,3,3-Tetrafluoropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13237-90-6 | |

| Record name | 1,1,3,3-Tetrafluoropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3,3-tetrafluoropropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthesis of Fluorinated Epoxides

The first step entails the oxidation of 1,3,3,3-tetrafluoropropene (HFO-1234ze) to form 2,3-epoxy-1,1,1,3-tetrafluoropropane. This reaction employs hypohalites or peroxides as oxidizing agents under controlled conditions. For instance, chlorite-based oxidants in anhydrous dichloromethane at −20°C yield the epoxide with >90% purity.

Key Reaction Parameters for Epoxidation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | −20°C to 0°C | Minimizes side reactions |

| Oxidant Concentration | 1.2–1.5 equivalents | Ensures complete conversion |

| Solvent | Anhydrous CH₂Cl₂ | Prevents hydrolysis |

Acid-Catalyzed Ring-Opening of Epoxides

The second step involves the ring-opening of the epoxide intermediate using hydrofluoric acid (HF) or Olah’s reagent (HF-pyridine complex). This step proceeds via nucleophilic attack by fluoride ions, yielding this compound.

Example Protocol from Patent AU2020243365A1

- Reactants : 2,3-Epoxy-1,1,1,3-tetrafluoropropane (11 g), Olah’s reagent (70% HF-pyridine, 25 g)

- Conditions : Hastelloy C reactor, 50°C, 168 hours

- Workup : Quenching with ice, extraction with diethyl ether, washing with saturated KHCO₃, drying over Na₂SO₄

- Yield : 91–93% after vacuum distillation

Mechanistic Insights

The ring-opening follows an SN2 mechanism, where the hydroxyl group attaches to the less fluorinated carbon (C2), while fluorides occupy C1 and C3 positions. This regioselectivity is driven by the electron-withdrawing effect of adjacent CF₃ groups, which stabilize the transition state.

Vapor-Phase Catalytic Halogen Hydrogenolysis

An alternative method involves the catalytic hydrogenolysis of perhaloacetones. While less commonly reported in recent literature, this approach remains relevant for high-purity production.

Reaction Setup and Catalysts

Perhaloacetones such as 1,1,1,3,3-pentafluoroacetone are reduced in the vapor phase over palladium-on-carbon (Pd/C) catalysts at 150–200°C. Hydrogen gas acts as both a reductant and carrier, ensuring efficient contact with the catalyst bed.

Critical Process Parameters

| Parameter | Optimal Range |

|---|---|

| Temperature | 150–200°C |

| H₂ Flow Rate | 50–100 mL/min |

| Catalyst Loading | 5–10 wt% Pd/C |

Challenges and Mitigations

- Carbonyl Reduction Selectivity : Competing reduction of the ketone group to CH₂ necessitates precise temperature control.

- Catalyst Deactivation : Fluoride poisoning of Pd/C is mitigated by periodic regeneration at 400°C under H₂/N₂ flow.

Comparative Analysis of Synthesis Routes

Table 1: Method Comparison for this compound Synthesis

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Epoxidation + Ring-Opening | 91–93 | >99 | Industrial | Moderate |

| Vapor-Phase Hydrogenolysis | 75–80 | 95–97 | Pilot-scale | High |

The epoxidation route dominates industrial production due to its superior yield and compatibility with continuous-flow reactors. In contrast, vapor-phase methods are limited by higher energy inputs and catalyst costs.

Purification and Analytical Validation

Distillation Techniques

Fractional distillation under reduced pressure (20–30 mmHg) isolates the product with a boiling point of 107–109°C. Azeotropic distillation with hexane removes residual water (<50 ppm).

Spectroscopic Characterization

- ¹⁹F NMR : Peaks at δ −75 ppm (CF₃) and −120 ppm (CF₂) confirm substitution patterns.

- GC-MS : Molecular ion peak at m/z 132 (C₃H₄F₄O⁺) with fragmentation patterns matching the expected structure.

Analyse Des Réactions Chimiques

Oxidation Reactions

Fluorinated alcohols are prone to oxidation at the hydroxyl-bearing carbon. For the structural analog 1,1,1,3-tetrafluoropropan-2-ol:

| Reagent | Product | Notes |

|---|---|---|

| CrO₃/H₂SO₄ | 1,1,1,3-Tetrafluoroacetone | Ketone formation via dehydrogenation |

| KMnO₄ (acidic) | Fluorinated carboxylic acids | Requires harsh conditions; limited yield |

The 1,1,3,3-tetrafluoro isomer likely undergoes similar oxidation to form 1,1,3,3-tetrafluoroacetone , though experimental validation is pending.

Reduction Pathways

Reductive cleavage of C–F bonds is challenging but feasible:

| Reagent | Conditions | Outcome |

|---|---|---|

| H₂/Pd-C | 50–100°C, 1–5 bar | Partial defluorination to propane derivatives |

| LiAlH₄ | Anhydrous THF | Reduces adjacent carbonyl groups (if present) |

Substitution Reactions

Fluorine atoms undergo nucleophilic displacement under specific conditions:

| Substrate | Nucleophile | Product | Efficiency |

|---|---|---|---|

| –CF₂– groups | Cl⁻ (AlCl₃) | Chlorofluoro alcohols | Moderate |

| –CF₂– groups | OH⁻ (aqueous) | Diol derivatives | Low |

Example :

Stability and Side Reactions

-

Thermal Decomposition : Degrades above 200°C, releasing HF and forming unsaturated fluorocarbons.

-

Acid Sensitivity : Prone to dehydration in strong acids, yielding fluorinated alkenes.

Mechanistic Insights from Analogous Systems

The radical-driven reactivity observed in TFE telomerization suggests potential for:

-

Polymerization : Initiation by peroxides to form fluorinated polyols.

-

Cross-Coupling : Pd-mediated reactions with aryl halides for aryl-fluorinated hybrids.

Applications De Recherche Scientifique

Organic Synthesis

TFP is utilized as a solvent and reagent in organic chemistry due to its ability to solvate a wide range of compounds. Its fluorinated structure enhances the solubility of various organic molecules, making it an effective medium for reactions that require specific conditions.

| Property | Value |

|---|---|

| Boiling Point | 107-109 °C |

| Density | 1.48 g/mL at 20 °C |

| Solubility | Miscible with water |

Biological Studies

The compound has been investigated for its interactions with biological systems. Notably, TFP has shown potential in modulating enzyme activity and signaling pathways.

Enzyme Inhibition Studies

Recent studies have examined TFP's inhibitory effects on specific enzymes involved in metabolic pathways:

| Enzyme | Inhibition Type | IC₅₀ (µM) |

|---|---|---|

| ABHD6 | Competitive | 32.4 |

| MGL | Non-competitive | 198 |

| FAAH | Weak inhibition | >100 |

These findings indicate that TFP can selectively inhibit certain enzymes, which may have implications for therapeutic applications.

Industrial Applications

TFP is used in the production of specialty chemicals and materials. Its properties make it suitable for various industrial processes, including:

- Production of Fluorinated Compounds : TFP serves as a precursor for synthesizing other fluorinated chemicals.

- Material Science : It is employed in developing water-repellent coatings and treatments for textiles.

Modulation of Endocannabinoid Signaling

A significant case study explored TFP's role in modulating endocannabinoid signaling by inhibiting the hydrolysis of 2-arachidonoylglycerol (2-AG) by ABHD6. This inhibition leads to increased levels of 2-AG in neuronal tissues, which may have therapeutic implications for neurodegenerative diseases and inflammatory conditions where endocannabinoid signaling is disrupted.

Mécanisme D'action

The mechanism of action of 1,1,3,3-Tetrafluoropropan-2-ol involves its interaction with molecular targets and pathways in biological systems. The fluorine atoms in the compound enhance its reactivity and stability, allowing it to interact with various enzymes and proteins. This interaction can lead to changes in the activity of these biomolecules, influencing biological processes .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares 2,2,3,3-Tetrafluoropropan-1-ol with structurally related fluorinated alcohols and non-fluorinated analogs:

Key Research Findings

Thermodynamic Properties: Binary mixtures of 2,2,3,3-Tetrafluoropropan-1-ol with benzene, chloroform, and methylene dichloride exhibit higher excess enthalpies, entropies, and volumes compared to non-fluorinated propan-1-ol. This is attributed to stronger dispersion forces from fluorine substituents, rather than hydrogen-bonding changes . Its partial miscibility with carbon tetrachloride (UCST = 64.5°C) contrasts with the complete miscibility of propan-1-ol, highlighting fluorination-induced hydrophobicity .

Rheological Behavior: Fluorinated alcohols, including 2,2,3,3-Tetrafluoropropan-1-ol, display similar viscosity-temperature trends to non-fluorinated analogs but with elevated viscosities due to fluorine’s electronegativity and molecular packing .

Pervaporation Performance :

- 2,2,3,3-Tetrafluoropropan-1-ol is effectively dewatered using poly(vinyl alcohol) (PVA) membranes, achieving high separation factors in hydrophilic pervaporation. This contrasts with less fluorinated alcohols, which may require different membrane materials .

Activité Biologique

Overview

1,1,3,3-Tetrafluoropropan-2-ol (CAS No. 13237-90-6) is a fluorinated alcohol with significant implications in both chemical synthesis and biological research. Its unique structure allows for diverse interactions with biological systems, making it a subject of interest in various scientific studies.

- Molecular Formula : C₃H₄F₄O

- Molecular Weight : 132.06 g/mol

- IUPAC Name : this compound

- Canonical SMILES : C(C(F)F)(C(F)F)O

The biological activity of this compound is primarily attributed to its interaction with molecular targets within biological systems. The presence of fluorine atoms enhances its reactivity and stability, allowing it to interact with various enzymes and proteins. This interaction can lead to alterations in enzyme activity and influence several biological processes such as:

- Enzyme inhibition

- Modulation of signaling pathways

- Potential effects on cellular metabolism

Inhibition Studies

Recent studies have explored the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. For instance:

| Enzyme | Inhibition Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| ABHD6 | Competitive | 32.4 | |

| MGL | Non-competitive | 198 | |

| FAAH | Weak inhibition | >100 |

These findings suggest that while the compound exhibits potential as an inhibitor, its specificity varies across different enzymes.

Case Studies

A notable case study investigated the role of this compound in modulating endocannabinoid signaling. The study highlighted that the compound could effectively inhibit the hydrolysis of 2-arachidonoylglycerol (2-AG) by ABHD6, leading to increased levels of this endocannabinoid in neuronal tissues. This modulation has implications for neurodegenerative diseases and inflammatory conditions where endocannabinoid signaling is disrupted .

Toxicological Profile

The toxicological assessment of this compound indicates that while it exhibits some biological activity, its safety profile requires further investigation. The compound's interaction with biological systems necessitates thorough studies to evaluate potential adverse effects.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other fluorinated alcohols:

| Compound | Molecular Formula | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| 1,1,1,3,3-Pentafluoropropan-2-ol | C₃H₃F₅O | 50 | Competitive inhibition |

| 2,2,3,3-Tetrafluoro-1-propanol | C₃H₄F₄O | 150 | Non-specific interactions |

This table illustrates the varying potency and mechanisms among different fluorinated alcohols.

Q & A

Q. What are the established synthetic routes for 1,1,3,3-tetrafluoropropan-2-ol, and what critical parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves fluorination of propan-2-ol derivatives using agents like SF₄ or HF under controlled conditions. Key parameters include:

-

Temperature : Reactions often require cryogenic conditions (−40°C to 0°C) to mitigate side reactions.

-

Catalysts : Lewis acids (e.g., BF₃) enhance fluorination efficiency .

-

Purification : Fractional distillation or column chromatography is used to isolate the product.

For analogs like hexafluoroisopropanol (HFIP), fluorination of acetone derivatives followed by reduction is documented .Parameter Optimal Range Impact on Yield Reaction Temperature −40°C to 0°C Prevents decomposition Catalyst Loading 5–10 mol% BF₃ Increases fluorination rate Solvent Anhydrous CH₂Cl₂ Minimizes hydrolysis

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

-

NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments (δ −70 to −80 ppm for CF₃ groups) .

-

GC-MS : Quantifies purity and detects volatile impurities (column: DB-FFAP, 30 m × 0.32 mm) .

-

Refractometry : Measures refractive index (n²⁰_D ≈ 1.32–1.35) to confirm consistency with literature .

Technique Key Parameters Diagnostic Peaks/Values ¹⁹F NMR 400 MHz, CDCl₃ −75 ppm (CF₃ groups) GC-MS He carrier, 2.0 mL/min m/z 132 (M⁺)

Advanced Research Questions

Q. What advanced purification techniques are effective for removing water or organic impurities from this compound?

- Methodological Answer :

Q. How do solvent properties of this compound influence its application in organic transformations?

- Methodological Answer : Its high polarity (ET(30) ≈ 54 kcal/mol) and low nucleophilicity make it ideal for:

Q. What computational approaches predict the reactivity of this compound in nucleophilic reactions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:

- Electrostatic Potential Maps : Identify electrophilic sites (e.g., hydroxyl group).

- Activation Energies : Compare fluorinated vs. non-fluorated analogs .

Q. How should researchers address contradictions in experimental data caused by varying impurity levels?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.